molecular formula C11H18O3 B14519260 3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one CAS No. 62705-40-2

3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one

Cat. No.: B14519260
CAS No.: 62705-40-2
M. Wt: 198.26 g/mol
InChI Key: ZRJYDSSPRMZCLV-UHFFFAOYSA-N
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Description

3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one is a chemical compound with the molecular formula C10H16O3 It is a derivative of oxolan-2-one, featuring an isopropyl group and a prop-2-enoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one derivatives with appropriate alkylating agents. One common method is the alkylation of oxolan-2-one with isopropyl bromide and prop-2-enoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolan-2-one ring to a dihydrofuran ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-enoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted oxolan-2-one derivatives.

Scientific Research Applications

3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The prop-2-enoxymethyl group may facilitate interactions with nucleophilic sites, while the oxolan-2-one ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-2-one: The parent compound, lacking the isopropyl and prop-2-enoxymethyl groups.

    5-(Propan-2-yl)oxolan-3-one: A similar compound with an isopropyl group but lacking the prop-2-enoxymethyl group.

    Butyrolactone: A structurally related compound with a simpler lactone ring.

Uniqueness

3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one is unique due to the presence of both the isopropyl and prop-2-enoxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in research and industry.

Properties

CAS No.

62705-40-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

3-propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one

InChI

InChI=1S/C11H18O3/c1-4-5-13-7-9-6-10(8(2)3)11(12)14-9/h4,8-10H,1,5-7H2,2-3H3

InChI Key

ZRJYDSSPRMZCLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(OC1=O)COCC=C

Origin of Product

United States

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